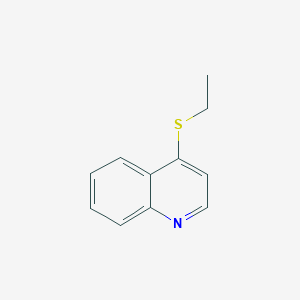

Quinoline, 4-(ethylthio)-

Description

Contextualization within Modern Chemical Research Paradigms

In modern chemical research, there is a significant focus on the development of novel molecules with tailored properties. The functionalization of known scaffolds like quinoline (B57606) is a key strategy in this endeavor. rsc.org The study of compounds like Quinoline, 4-(ethylthio)- aligns with the paradigm of exploring chemical space around privileged structures to identify new lead compounds for various applications. Research into 4-thioquinoline derivatives has indicated their potential as bioregulators and cytoprotectors. lp.edu.ualp.edu.ua The specific ethylthio substitution in Quinoline, 4-(ethylthio)- offers a variation that can be systematically studied to understand structure-activity relationships.

Evolution of Research Interest in Quinoline Scaffolds

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, has long been a cornerstone of heterocyclic chemistry. vedantu.com Historically, research on quinoline derivatives has been driven by their presence in natural products with potent biological activities, such as the antimalarial quinine. preprints.org This has led to extensive investigation into the synthesis and properties of a vast array of quinoline derivatives. nih.govscispace.com

Over the years, the focus has expanded beyond natural product analogues to include synthetically modified quinolines with diverse functionalities. rsc.org The development of new synthetic methodologies has allowed for the precise introduction of various substituents onto the quinoline core, enabling fine-tuning of its properties. rsc.org The study of functionalized quinolines, including those with substituents at the 4-position, has been a significant area of research, with investigations into their potential as anticancer, anti-inflammatory, and antimicrobial agents. scispace.comsioc-journal.cn

Specific Academic Niche and Untapped Research Potential of Quinoline, 4-(ethylthio)-

The specific academic niche of Quinoline, 4-(ethylthio)- lies at the intersection of synthetic methodology development and the exploration of novel bioactive compounds. While extensive research has been conducted on the quinoline scaffold, the full potential of many of its derivatives, including Quinoline, 4-(ethylthio)-, remains largely untapped. sciencedaily.commiragenews.com

The presence of the ethylthio group offers several avenues for further research. The sulfur atom can participate in coordination with metal ions, suggesting potential applications in catalysis or materials science. Furthermore, the ethylthio group can be oxidized to the corresponding sulfoxide (B87167) and sulfone, providing a route to a new set of derivatives with different electronic and solubility properties.

Research on related 4-thioquinoline derivatives has demonstrated their potential as antioxidants. lp.edu.ua Specifically, derivatives of 4-thioquinoline have shown promise in protecting against oxidative stress. lp.edu.ua This suggests that Quinoline, 4-(ethylthio)- could be a valuable candidate for further investigation into its antioxidant capabilities. The synthesis and evaluation of a broader range of 4-thioquinolines, including the subject of this article, could lead to the discovery of new compounds with significant biological activity. sioc-journal.cn

Data Tables

Table 1: Chemical and Physical Properties of Quinoline, 4-(ethylthio)- and a Related Compound

| Property | Quinoline, 4-(ethylthio)- | 4-Ethylquinoline |

| CAS Number | 4105-40-2 a2bchem.com | 19020-26-9 nih.gov |

| Molecular Formula | C11H11NS | C11H11N nih.gov |

| Molecular Weight | 189.28 g/mol | 157.21 g/mol nih.gov |

| IUPAC Name | 4-(ethylthio)quinoline | 4-ethylquinoline nih.gov |

Table 2: Research Findings on a Derivative of Quinoline, 4-(ethylthio)-

| Compound | Research Area | Key Finding | Reference |

| 4-(ethylthio)-2-phenylquinoline | Antifungal Activity | Showed potent activity against some fungi, comparable to the commercial fungicide azoxystrobin. | sioc-journal.cn |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4105-40-2 |

|---|---|

Molecular Formula |

C11H11NS |

Molecular Weight |

189.28 g/mol |

IUPAC Name |

4-ethylsulfanylquinoline |

InChI |

InChI=1S/C11H11NS/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 |

InChI Key |

TWFYQXCIOOHQID-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC=NC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Quinoline, 4 Ethylthio

Retrosynthetic Analysis and Key Precursors for Quinoline (B57606), 4-(ethylthio)-

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. scitepress.org For Quinoline, 4-(ethylthio)-, the primary disconnection breaks the bond between the sulfur atom and the quinoline ring, suggesting a 4-mercaptoquinoline or a 4-haloquinoline and ethanethiol (B150549) as immediate precursors. Another key bond for disconnection is one of the C-N or C-C bonds within the quinoline core, leading back to substituted anilines and three-carbon units.

A plausible retrosynthetic pathway for Quinoline, 4-(ethylthio)- is outlined below:

Target Molecule: Quinoline, 4-(ethylthio)-

Key Disconnections & Precursors:

| Disconnection Strategy | Precursors |

| C-S Bond Cleavage | 4-Chloroquinoline (B167314) and Ethanethiol |

| C-S Bond Cleavage | Quinoline-4-thiol and an Ethylating Agent (e.g., ethyl iodide) |

| Quinoline Ring Formation (e.g., Conrad-Limpach) | Anilines and β-ketoesters |

| Quinoline Ring Formation (e.g., Gould-Jacobs) | Anilines and diethyl ethoxymethylenemalonate |

The choice of precursors often depends on the desired substitution pattern on the quinoline ring and the availability and cost of the starting materials. For instance, the reaction between 4-chloroquinoline and ethanethiol is a direct and common method for introducing the ethylthio group.

Conventional Multi-Step Synthetic Routes

Traditional methods for synthesizing the quinoline scaffold remain relevant and are often adapted for the preparation of specific derivatives like Quinoline, 4-(ethylthio)-.

Exploration of Established Quinoline Formation Reactions Applicable to Quinoline, 4-(ethylthio)-

Several classical named reactions can be employed to construct the quinoline core, which can then be further functionalized to yield Quinoline, 4-(ethylthio)-. These include:

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions (temperature), either 4-quinolones (Conrad-Limpach) or 2-quinolones (Knorr) are formed. mdpi.com To synthesize a precursor for Quinoline, 4-(ethylthio)-, one could start with an appropriately substituted aniline (B41778) and a β-ketoester to form a 4-quinolone, which is then converted to the target compound.

Gould-Jacobs Reaction: This reaction utilizes anilines and diethyl ethoxymethylenemalonate to produce 4-hydroxyquinoline-3-carboxylic acid esters, which can be subsequently cyclized, decarboxylated, and functionalized. mdpi.comnih.gov

Camps Cyclization: This intramolecular cyclization of N-(2-acylaryl)amides can produce either 2-quinolones or 4-quinolones, depending on the substrate and reaction conditions. mdpi.comresearchgate.net

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group. core.ac.ukjocpr.com

A common synthetic route to Quinoline, 4-(ethylthio)- involves the initial synthesis of a 4-chloroquinoline derivative, followed by nucleophilic substitution with ethanethiol. For example, ethyl 4-chloroquinoline-3-carboxylate can be reacted with ethanethiol in the presence of a base like potassium carbonate to yield ethyl 4-(ethylthio)quinoline-3-carboxylate. rsc.org

Optimization Strategies for Yield and Purity in Traditional Syntheses

Optimizing traditional synthetic routes is crucial for improving efficiency and reducing waste. Key strategies include:

Catalyst Selection: The choice of acid or base catalyst can significantly impact reaction rates and yields. For instance, superacids like triflic acid have been shown to promote quinoline synthesis from vinylogous imines with high yields. nih.gov

Solvent Effects: The polarity and boiling point of the solvent can influence reaction outcomes. In some cases, moving to a higher boiling point solvent or using microwave irradiation can accelerate the reaction.

Reaction Conditions: Careful control of temperature, reaction time, and the stoichiometry of reactants is essential. For example, in the Conrad-Limpach synthesis, temperature control is critical to selectively obtain the desired 4-quinolone isomer. mdpi.com

Purification Techniques: Advanced purification methods such as flash chromatography and recrystallization are often necessary to obtain high-purity products. rsc.org

A study on the synthesis of 2-substituted-4-quinolones highlighted the use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) to achieve high yields under milder conditions compared to traditional thermal cyclizations. researchgate.net

Green Chemistry Approaches in the Synthesis of Quinoline, 4-(ethylthio)- and Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of quinolines.

Solvent-Free and Aqueous-Phase Methodologies

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Synthesis: Reactions can be conducted under solvent-free conditions, often with microwave assistance, to provide rapid and efficient synthesis of quinolines. core.ac.ukresearchgate.net For instance, a one-pot synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones has been achieved using SnCl2·2H2O under solvent-free microwave irradiation. core.ac.uk Iron(III) triflate has also been used as a recyclable catalyst for the solvent-free synthesis of quinolines from amines, aldehydes, and terminal alkynes. rsc.org

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Friedländer reaction for quinoline synthesis has been successfully performed in water at 70°C without any catalyst. organic-chemistry.org Additionally, the synthesis of quinolin-2(1H)-ones has been achieved in water at ambient temperature, offering excellent yields and short reaction times. acs.org The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) in water can also facilitate quinoline synthesis through Diels-Alder-based reactions. researchgate.net

Catalyst-Free and Organocatalytic Transformations

Moving away from heavy metal catalysts towards more environmentally benign alternatives is another key aspect of green chemistry.

Catalyst-Free Synthesis: Several methods have been developed for the synthesis of quinolines without the need for a catalyst. organic-chemistry.orgthieme-connect.comscirp.orgrsc.org These reactions are often promoted by heat or microwave irradiation and can proceed in green solvents like water or under solvent-free conditions. jocpr.comorganic-chemistry.org For example, a catalyst-free, three-component synthesis of 2-anilinoquinolines from quinoline N-oxides and aryldiazonium salts in acetonitrile (B52724) under microwave irradiation has been reported. acs.org

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. They are often metal-free, less toxic, and more stable than their metal-based counterparts. nih.gov Various organocatalysts, such as p-toluenesulfonic acid (p-TsOH), have been used for the synthesis of functionalized quinolines. researchgate.net Asymmetric organocatalysis has also been employed to produce chiral quinoline derivatives with high enantioselectivity. acs.orgnih.gov For instance, an organo-iodine catalyst has been used for the metal-free synthesis of 2-quinolones. chemrxiv.org

Atom Economy and Waste Minimization in Quinoline, 4-(ethylthio)- Synthesis

The principles of atom economy and waste minimization are central to modern green chemistry and are increasingly being applied to the synthesis of quinoline derivatives. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product. This approach inherently minimizes waste generation, leading to more sustainable and cost-effective chemical processes.

In the context of Quinoline, 4-(ethylthio)- synthesis, achieving high atom economy involves designing reaction pathways that avoid the use of stoichiometric reagents and protecting groups, which contribute to the formation of byproducts. Multicomponent reactions (MCRs) are a prime example of atom-economical processes, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govamazonaws.com For instance, a one-pot, three-component reaction of an aniline, an aldehyde, and a terminal alkyne can construct the quinoline core efficiently. chemrevlett.com The use of catalytic rather than stoichiometric amounts of reagents further enhances atom economy and reduces waste.

Waste minimization strategies in quinoline synthesis also focus on the use of environmentally benign solvents, or ideally, solvent-free conditions. researchgate.net The development of solid-supported catalysts and microwave-assisted organic synthesis (MAOS) has shown promise in reducing solvent usage and reaction times, thereby minimizing energy consumption and waste. mdpi.comsemanticscholar.org For example, the synthesis of quinoline derivatives has been successfully carried out using solid supports like silica (B1680970) gel and clay under microwave irradiation, often leading to higher yields in shorter reaction times compared to conventional heating methods. mdpi.com

Regulations concerning the management of solid and hazardous wastes also drive the adoption of greener synthetic routes. fao.org By designing syntheses that generate minimal and non-hazardous waste, chemical manufacturers can reduce their environmental impact and comply with increasingly stringent regulations.

The following table summarizes key strategies for improving atom economy and minimizing waste in the synthesis of quinoline derivatives.

| Strategy | Description | Benefits |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. nih.gov | High atom economy, reduced number of steps, and purification efforts. nih.gov |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. ias.ac.in | Increased reaction rates, high selectivity, and reduced waste. |

| Solvent Selection | Utilizing green solvents (e.g., water, ionic liquids) or solvent-free conditions. researchgate.netnih.gov | Reduced environmental impact and potential for easier product isolation. |

| Energy Efficiency | Employing energy-efficient techniques like microwave or ultrasonic irradiation. mdpi.comresearchgate.net | Shorter reaction times and reduced energy consumption. |

Modern Catalyst-Driven Syntheses for Quinoline, 4-(ethylthio)-

Catalysis plays a pivotal role in the modern synthesis of quinolines, offering pathways with high efficiency, selectivity, and functional group tolerance. Transition metal catalysts, in particular, have been extensively explored for the construction of the quinoline scaffold. ias.ac.in

Transition metal-catalyzed reactions have become a cornerstone for the synthesis of polysubstituted quinolines. ias.ac.in Catalysts based on palladium, copper, iron, cobalt, and rhodium have demonstrated remarkable efficacy in forming the C-C and C-N bonds necessary for the quinoline ring system. ias.ac.inmdpi.commdpi.com

These reactions often proceed through mechanisms such as C-H activation, cross-coupling, and domino reactions. For example, copper-catalyzed one-pot reactions of anilines and aldehydes have been shown to be an efficient route to substituted quinolines. ias.ac.in Similarly, palladium-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings, are widely used to introduce substituents onto a pre-formed quinoline ring or to construct the ring itself. chim.it A notable example is the palladium-catalyzed carbonylation reaction, which utilizes carbon monoxide to form quinolin-4-ones, key intermediates for various quinoline derivatives. mdpi.com

The choice of catalyst and reaction conditions can significantly influence the regioselectivity and yield of the desired product. The development of new ligands and catalytic systems continues to expand the scope and applicability of these methods.

The table below provides examples of transition metal catalysts used in quinoline synthesis.

| Catalyst | Type of Reaction | Key Features |

| Palladium (Pd) | Cross-coupling (Suzuki, Heck, Sonogashira), Carbonylation chim.itmdpi.com | Versatile, high functional group tolerance. |

| Copper (Cu) | C-H functionalization, One-pot synthesis chemrevlett.comias.ac.in | Economical, efficient for C-N and C-C bond formation. |

| Iron (Fe) | Three-component coupling chemrevlett.com | Abundant, low toxicity, environmentally friendly. |

| Cobalt (Co) | C-H activation, Cyclization mdpi.commdpi.com | Effective for one-pot synthesis from simple starting materials. |

| Rhodium (Rh) | C-H bond activation mdpi.com | High efficiency for specific annulation reactions. |

In recent years, electrocatalytic and photoredox methodologies have emerged as powerful and sustainable alternatives for organic synthesis, including the preparation of quinoline derivatives. nih.govsemanticscholar.org These methods utilize electricity or visible light, respectively, to generate reactive intermediates under mild conditions, often avoiding the need for harsh reagents and high temperatures.

Electrocatalysis involves the use of an electric current to drive chemical reactions. In the context of quinoline synthesis, electrochemical methods can be employed for cyclization and functionalization reactions. For instance, the anodic oxidation of N-aryl enamines can lead to the formation of indole (B1671886) and quinoline structures. semanticscholar.org This approach offers precise control over the reaction by tuning the applied potential and can often be performed in environmentally friendly solvents like water.

Photoredox catalysis utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes. columbia.edu This allows for the generation of radical intermediates under mild conditions, enabling a wide range of transformations. nih.gov Photoredox catalysis has been successfully applied to the synthesis of quinolines through various strategies, such as the dearomatization of quinolines to form complex polycyclic structures. researchgate.net The use of low-energy red or orange light is a recent advancement that can mitigate side reactions and improve scalability. columbia.edu

Both electrocatalysis and photoredox catalysis offer distinct advantages in terms of sustainability and reaction control. The choice between the two often depends on the specific transformation and the desired product scope. nih.govsemanticscholar.org A comparative visualization of these two methods highlights their different mechanisms for generating reactive intermediates. nih.gov

One-Pot and Multicomponent Reaction Strategies for Quinoline, 4-(ethylthio)-

One-pot and multicomponent reactions (MCRs) represent highly efficient and atom-economical approaches to the synthesis of complex molecules like Quinoline, 4-(ethylthio)-. nih.govamazonaws.com These strategies involve the sequential or simultaneous combination of three or more starting materials in a single reaction vessel, thereby avoiding the isolation and purification of intermediates. This not only saves time and resources but also minimizes waste generation.

A variety of MCRs have been developed for the synthesis of the quinoline core. The Doebner-von Miller reaction, Pfitzinger reaction, and Friedländer synthesis are classic examples that have been adapted to one-pot procedures. amazonaws.com More recently, transition metal-catalyzed MCRs have gained prominence. For example, a three-component reaction of anilines, aldehydes, and alkynes, often catalyzed by copper or iron salts, provides a direct route to 2,4-disubstituted quinolines. chemrevlett.com Niobium pentachloride has also been reported as an effective catalyst for this transformation. researchgate.net

The development of domino reactions, where a single event triggers a cascade of subsequent transformations, is another powerful strategy for constructing complex quinoline frameworks in a single step. nih.gov These reactions can lead to the formation of highly functionalized benzo[h]quinolines through a sequence of intermolecular and intramolecular bond formations. govtcollegebalrampur.ac.in

The table below highlights some notable one-pot and multicomponent reactions for quinoline synthesis.

| Reaction Name/Type | Reactants | Catalyst/Conditions |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | Acid catalyst |

| Friedländer Synthesis | 2-aminobenzaldehyde or 2-aminobenzoketone, compound with a methylene (B1212753) group alpha to a carbonyl | Acid or base catalyst |

| Aniline-Aldehyde-Alkyne (A3) Coupling | Aniline, aldehyde, terminal alkyne | Transition metal catalyst (e.g., Cu, Fe, NbCl5) chemrevlett.comresearchgate.net |

| Domino Reaction for Benzo[h]quinolines | 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitrile, 2-cyanomethylbenzonitrile | Sodamide, DMF govtcollegebalrampur.ac.in |

Microwave-Assisted and Ultrasonic-Promoted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) and sonochemistry (the use of ultrasound to promote chemical reactions) have emerged as powerful tools for accelerating and improving the efficiency of chemical transformations, including the synthesis of Quinoline, 4-(ethylthio)-. mdpi.comresearchgate.netconicet.gov.ar

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. conicet.gov.ar This often leads to dramatic reductions in reaction times, from hours to minutes, and can result in higher yields and purer products compared to conventional heating methods. researchgate.netmdpi.com MAOS has been successfully applied to various steps in quinoline synthesis, such as the cyclization of intermediates and nucleophilic substitution reactions. mdpi.comresearchgate.net The synthesis of quinoline derivatives has been achieved under solvent-free conditions or on solid supports like silica gel and alumina, further enhancing the green credentials of this technique. mdpi.comsemanticscholar.org

Ultrasonic-promoted synthesis employs high-frequency sound waves to induce cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates and improve mass transfer. nih.govresearchgate.net Ultrasound has been used to promote the synthesis of quinoline derivatives, often in aqueous media or with the use of ionic liquids, leading to high yields and short reaction times under mild conditions. nih.govnih.gov This technique has been shown to be effective for the synthesis of fused polycyclic quinoline derivatives. acs.orgrsc.org

Both microwave and ultrasonic irradiation offer significant advantages in terms of reaction speed, yield, and energy efficiency. The choice of technique can depend on the specific reaction and the desired outcome.

The following table summarizes the key features and benefits of these advanced synthesis techniques.

| Technique | Principle | Advantages |

| Microwave-Assisted Synthesis (MAOS) | Rapid and uniform heating through microwave irradiation. conicet.gov.ar | Drastically reduced reaction times, higher yields, improved purity, energy efficiency. researchgate.netmdpi.com |

| Ultrasonic-Promoted Synthesis | Acoustic cavitation leading to localized high temperature and pressure. researchgate.net | Accelerated reaction rates, improved mass transfer, can be used in green solvents, milder overall conditions. nih.govnih.gov |

Derivatization and Functionalization Strategies of Quinoline, 4 Ethylthio

Regioselective Functionalization at the Quinoline (B57606) Nucleus

The functionalization of the quinoline core of Quinoline, 4-(ethylthio)- allows for the modulation of its physicochemical and biological properties. Regioselectivity in these reactions is paramount to achieving desired molecular architectures.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of quinoline derivatives. mdpi.comnih.gov These methods offer an atom-economical approach to introduce substituents at specific positions of the quinoline ring system. While direct C-H functionalization of Quinoline, 4-(ethylthio)- is not extensively documented, strategies developed for other quinoline systems can be extrapolated. For instance, palladium-catalyzed C-2 arylation of quinoline N-oxides has been demonstrated, suggesting that conversion of Quinoline, 4-(ethylthio)- to its N-oxide could direct functionalization to the C-2 position. mdpi.com

Furthermore, the inherent electronic properties of the quinoline ring, influenced by the electron-donating nature of the 4-ethylthio group, can direct electrophilic substitution reactions. Halogenation, for example, is a common transformation. A metal-free protocol for the regioselective C-5 halogenation of 8-substituted quinolines has been developed, highlighting that the substitution pattern can dictate the position of incoming groups. rsc.org

The following table summarizes potential regioselective functionalization reactions applicable to the quinoline nucleus of Quinoline, 4-(ethylthio)-.

| Reaction Type | Reagents and Conditions | Potential Position of Functionalization | Reference |

| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | C-2 (via N-oxide) | mdpi.com |

| Halogenation | Trihaloisocyanuric acid, room temp. | C-5 (depending on directing effects) | rsc.org |

| Nitration | HNO₃, H₂SO₄ | Dependent on directing group effects | tandfonline.com |

Modifications of the Ethylthio Moiety

The ethylthio group at the 4-position of the quinoline ring is a key site for chemical modification, offering a handle to introduce new functionalities and alter the electronic properties of the molecule.

One of the most direct modifications is the oxidation of the sulfur atom. The sulfide (B99878) can be selectively oxidized to a sulfoxide (B87167) (sulfinyl) or a sulfone (sulfonyl) group. For instance, in a study on 7-chloro-(4-thioalkylquinoline) derivatives, meta-chloroperoxybenzoic acid (m-CPBA) was used as the oxidizing agent. The stoichiometry of m-CPBA could be controlled to selectively yield either the sulfinyl or sulfonyl derivatives. nih.gov This transformation significantly impacts the polarity and hydrogen bonding capabilities of the molecule.

Another approach involves the cleavage of the S-ethyl bond to generate a quinoline-4-thiol, which can then be re-alkylated with different electrophiles to introduce a variety of alkyl or functionalized chains at the sulfur atom.

| Modification | Reagents and Conditions | Product | Reference |

| Sulfide to Sulfoxide | m-CPBA (1.2 equiv), CH₂Cl₂ | Quinoline, 4-(ethylsulfinyl)- | nih.gov |

| Sulfide to Sulfone | m-CPBA (2.5 equiv), CH₂Cl₂ | Quinoline, 4-(ethylsulfonyl)- | nih.gov |

| S-Alkylation (example) | 1. Thiol formation; 2. Alkyl halide, Base | Quinoline, 4-(alkylthio)- | tandfonline.com |

Introduction of Diverse Substituents via Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For Quinoline, 4-(ethylthio)-, these reactions are typically employed after a regioselective functionalization step, such as halogenation of the quinoline nucleus.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly valuable for introducing aryl and heteroaryl substituents. researchgate.net For example, a bromo-substituted Quinoline, 4-(ethylthio)- could be coupled with a variety of boronic acids or their derivatives to generate a library of arylated products. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. researchgate.net

The Sonogashira coupling, another palladium-catalyzed reaction, allows for the introduction of alkyne moieties, which are versatile functional groups that can undergo further transformations. mdpi.com

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Bromo-quinoline derivative, Boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted quinoline | researchgate.net |

| Sonogashira | Iodo-quinoline derivative, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted quinoline | mdpi.com |

| Buchwald-Hartwig | Chloro-quinoline derivative, Amine | Pd catalyst, Ligand, Base | Amino-substituted quinoline | researchgate.net |

Synthesis of Quinoline, 4-(ethylthio)- Hybrid Molecules and Conjugates

The synthesis of hybrid molecules, where the Quinoline, 4-(ethylthio)- scaffold is covalently linked to another pharmacophore or functional moiety, is a powerful strategy in drug discovery to develop compounds with dual or enhanced activity.

A notable example is the synthesis of a novel quinoline-thiazolidinedione hybrid. In this work, a 2-chloro-3-(chloromethyl)quinoline (B1586034) was coupled with (Z)-5-benzylidenethiazolidine-2,4-dione. nih.gov While this example does not start from Quinoline, 4-(ethylthio)-, it demonstrates a viable synthetic route where the ethylthio group could be pre-installed or introduced at a later stage. The synthesis involved the formation of a potassium salt of the thiazolidinedione followed by nucleophilic substitution on the chloromethylquinoline. nih.gov

Other strategies for creating hybrids include the conjugation of Quinoline, 4-(ethylthio)- to other heterocyclic systems like coumarins or chalcones through appropriate linkers. chemrj.orgbrieflands.com These syntheses often involve multi-step sequences, including the initial functionalization of the quinoline core or the ethylthio moiety to introduce a reactive handle for conjugation.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the Quinoline, 4-(ethylthio)- structure can lead to derivatives with specific three-dimensional arrangements, which is often crucial for biological activity. Stereoselectivity can be achieved at the quinoline nucleus or at the ethylthio side chain.

One approach to introduce chirality is through the stereoselective synthesis of chiral sulfoxides from the prochiral sulfide of Quinoline, 4-(ethylthio)-. Asymmetric oxidation of sulfides to sulfoxides can be accomplished using chiral reagents or catalysts. nih.gov For example, modified Sharpless or Kagan oxidation conditions could potentially be adapted for this purpose.

Another strategy involves the use of chiral building blocks in the synthesis of the quinoline ring itself or in the modification of the ethylthio group. For instance, a patent describes a stereoselective Betti-type reaction for the preparation of enantiomeric 8-hydroxyquinoline (B1678124) derivatives using cinchona alkaloids as chiral catalysts. google.com While not directly applied to Quinoline, 4-(ethylthio)-, this illustrates a pathway to chiral quinoline scaffolds.

Furthermore, the synthesis of complex, fused heterocyclic systems containing the quinoline moiety, such as spirooctahydroquinoline oxindoles, has been achieved with high stereoselectivity, demonstrating the feasibility of constructing intricate chiral architectures based on the quinoline core. researchgate.net

| Chiral Center Location | Synthetic Strategy | Example of Chiral Catalyst/Auxiliary | Reference |

| Sulfur atom (sulfoxide) | Asymmetric oxidation of sulfide | Chiral titanium complexes, Modified enzymes | nih.gov |

| Quinoline nucleus | Asymmetric cyclization | Cinchona alkaloids | google.com |

| Fused ring system | Diastereoselective annulation | Chiral organocatalysts | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation Research of Quinoline, 4 Ethylthio

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "Quinoline, 4-(ethylthio)-". Both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom, allowing for a detailed mapping of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the aliphatic protons of the ethylthio group. The chemical shifts of the quinoline protons are influenced by the electron-donating nature of the thioether group and the anisotropic effects of the fused ring system. Protons closer to the nitrogen atom and the sulfur atom will exhibit unique shifts. The ethyl group will present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their coupling providing definitive evidence of the ethyl fragment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, showing distinct resonances for each of the nine carbons in the quinoline ring system and the two carbons of the ethyl group. The C4 carbon, directly attached to the sulfur atom, is expected to be significantly shifted compared to the parent quinoline molecule. Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups, while 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to correlate proton and carbon signals, confirming the precise connectivity and assignment of all atoms in the molecule.

Predicted ¹H NMR Data for Quinoline, 4-(ethylthio)-

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H2 | 8.5 - 8.7 | Doublet | 4.5 - 5.0 |

| H3 | 7.2 - 7.4 | Doublet | 4.5 - 5.0 |

| H5 | 8.0 - 8.2 | Doublet | 8.0 - 8.5 |

| H6 | 7.5 - 7.7 | Triplet | 7.0 - 8.0 |

| H7 | 7.7 - 7.9 | Triplet | 7.0 - 8.0 |

| H8 | 8.1 - 8.3 | Doublet | 8.0 - 8.5 |

| -S-CH₂-CH₃ | 3.1 - 3.3 | Quartet | 7.0 - 7.5 |

Predicted ¹³C NMR Data for Quinoline, 4-(ethylthio)-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 150 - 152 |

| C3 | 121 - 123 |

| C4 | 148 - 150 |

| C4a | 128 - 130 |

| C5 | 129 - 131 |

| C6 | 126 - 128 |

| C7 | 127 - 129 |

| C8 | 124 - 126 |

| C8a | 149 - 151 |

| -S-CH₂-CH₃ | 28 - 32 |

Advanced Mass Spectrometry Techniques (e.g., MS/MS, HRMS) for Metabolite and Reaction Product Identification

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of "Quinoline, 4-(ethylthio)-" and for identifying its potential metabolites or reaction products.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula (C₁₁H₁₁NS). This technique is fundamental in confirming the identity of the synthesized compound and is a prerequisite for any further structural analysis.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the selection and fragmentation of the protonated parent molecule [M+H]⁺. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For "Quinoline, 4-(ethylthio)-", key fragmentation pathways would likely involve the cleavage of the C-S and S-C bonds of the ethylthio group. The loss of an ethyl radical (•CH₂CH₃) or an ethene molecule (C₂H₄) via McLafferty rearrangement are expected primary fragmentation steps. Subsequent fragmentations would involve the quinoline ring itself. nih.govresearchgate.net This data is invaluable for identifying the compound in complex mixtures and for elucidating the structures of unknown metabolites where modifications might occur on either the quinoline ring or the thioether side chain.

Predicted Key Fragments in MS/MS of Quinoline, 4-(ethylthio)-

| m/z Value | Possible Fragment | Neutral Loss |

|---|---|---|

| 189.06 | [M+H]⁺ | - |

| 161.03 | [M+H - C₂H₄]⁺ | Ethene |

| 160.02 | [M+H - •C₂H₅]⁺ | Ethyl Radical |

| 130.04 | [Quinoline+H]⁺ | Ethyl Thiol |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of "Quinoline, 4-(ethylthio)-" would be dominated by absorptions corresponding to the vibrations of the quinoline ring and the ethylthio substituent. Key expected bands include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹). Aromatic C=C and C=N stretching vibrations would appear in the 1600-1450 cm⁻¹ region. C-H bending vibrations (both in-plane and out-of-plane) for the substituted aromatic system would be observed in the fingerprint region (below 1400 cm⁻¹). The C-S stretching vibration, characteristic of the thioether linkage, is expected to appear as a weaker band in the 700-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum and can provide information about the substitution pattern. washington.edu The C-S stretching vibration may also be more readily observed in the Raman spectrum compared to the IR spectrum. The combination of both IR and Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes, supported by theoretical DFT calculations to correlate observed frequencies with specific atomic motions. nih.gov

Predicted Vibrational Frequencies for Quinoline, 4-(ethylthio)-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1450 - 1600 | IR, Raman |

| CH₂ Bending (Scissoring) | 1440 - 1470 | IR |

| CH₃ Bending (Asymmetric/Symmetric) | 1370 - 1460 | IR |

| Aromatic C-H In-Plane Bend | 1000 - 1300 | IR |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | IR |

X-ray Crystallography for Solid-State Structural Determination of Quinoline, 4-(ethylthio)- and Its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov While no public crystal structure for "Quinoline, 4-(ethylthio)-" is currently available, this technique would provide unparalleled detail if a suitable single crystal could be obtained.

The analysis would yield exact bond lengths, bond angles, and torsion angles for the entire molecule. chemmethod.com It would confirm the planarity of the quinoline ring system and reveal the conformation of the ethylthio side chain relative to the ring. Furthermore, crystallographic data would elucidate the intermolecular interactions that govern the crystal packing, such as π-π stacking between quinoline rings or weaker C-H···π interactions. nih.gov This information is vital for understanding the solid-state properties of the material and for computational modeling studies. For derivatives, X-ray crystallography would precisely determine the location and stereochemistry of any additional functional groups.

Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry operations within the crystal. |

| Atomic Coordinates | Precise x, y, z position of every atom. |

| Bond Lengths | Exact distances between bonded atoms (e.g., C-S, C=N, C-C). |

| Bond Angles | Angles between three connected atoms (e.g., C-S-C). |

| Torsion Angles | Dihedral angles defining molecular conformation. |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

These techniques, however, would become essential for the characterization of chiral derivatives of "Quinoline, 4-(ethylthio)-". If a chiral center were introduced, for example, by substitution with a chiral moiety or by resolving atropisomers in a sterically hindered derivative, CD and ORD spectroscopy would be critical. The CD spectrum, which measures the differential absorption of left and right circularly polarized light, would provide information about the absolute configuration of the stereogenic centers and the conformational preferences of the molecule in solution. nih.gov These experimental chiroptical properties could then be compared with theoretical calculations to assign the absolute stereochemistry of the chiral derivative.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov The parent molecule, "Quinoline, 4-(ethylthio)-", is a diamagnetic species with all electrons paired. Consequently, it is EPR-silent and will not produce a spectrum under normal conditions.

EPR spectroscopy would be a powerful tool for studying radical species derived from this compound. For instance, if "Quinoline, 4-(ethylthio)-" were to undergo a one-electron oxidation or reduction to form a radical cation or anion, EPR would be used to characterize this paramagnetic intermediate. The g-factor and hyperfine coupling constants from the EPR spectrum would provide detailed information about the electronic structure of the radical. mdpi.com Specifically, the hyperfine couplings to the ¹⁴N nucleus and various ¹H nuclei would reveal the distribution of the unpaired electron's spin density across the quinoline ring system and the ethylthio group, offering insights into its reactivity and electronic properties. nih.gov

Computational and Theoretical Investigations of Quinoline, 4 Ethylthio

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

A detailed analysis would also include mapping the electron density to generate molecular electrostatic potential (MEP) maps. These maps are invaluable for visualizing the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Despite the utility of these theoretical methods, a thorough search of scientific literature did not yield specific quantum chemical calculations focused on Quinoline (B57606), 4-(ethylthio)-. Therefore, detailed data on its electronic structure and molecular orbitals from these methods are not available in the public domain.

Illustrative Data Table for Molecular Orbital Analysis (Data Not Available)

| Parameter | Calculated Value (Arbitrary Units) |

| HOMO Energy | N/A |

| LUMO Energy | N/A |

| HOMO-LUMO Gap | N/A |

| Ionization Potential | N/A |

| Electron Affinity | N/A |

Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the reactivity of molecules and to elucidate potential reaction mechanisms. DFT calculations can determine various chemical descriptors, including hardness, softness, electronegativity, and the Fukui function. These descriptors help in predicting the reactive sites within a molecule and how it might interact with other chemical species.

For Quinoline, 4-(ethylthio)-, DFT studies could provide a quantitative basis for understanding its reactivity in various chemical transformations. For instance, these studies could predict whether the quinoline nitrogen or the sulfur atom of the ethylthio group is more susceptible to electrophilic attack, or which protons are most likely to be abstracted by a base. Furthermore, DFT can be used to model the transition states of potential reactions, offering insights into the energy barriers and, consequently, the feasibility of different reaction pathways.

However, a comprehensive review of existing scientific literature reveals a lack of specific DFT studies centered on Quinoline, 4-(ethylthio)-. As a result, there is no published data on its DFT-derived reactivity indices or proposed reaction mechanisms based on this theoretical framework.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

In the context of Quinoline, 4-(ethylthio)-, MD simulations could be employed to explore the rotational freedom around the C-S bond of the ethylthio group, identifying the most stable conformations of the molecule. This is crucial for understanding how the molecule might orient itself when interacting with other molecules. Furthermore, if Quinoline, 4-(ethylthio)- were to be studied as a potential ligand for a protein, MD simulations could elucidate the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the ligand-receptor complex.

Despite the potential of this technique, there are no specific MD simulation studies on Quinoline, 4-(ethylthio)- reported in the scientific literature. Therefore, its conformational preferences and detailed intermolecular interaction patterns remain to be computationally explored.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of chemical compounds. Theoretical calculations, often using DFT methods, can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex experimental spectra.

For Quinoline, 4-(ethylthio)-, theoretical predictions of its spectroscopic parameters would serve as a useful reference. For example, calculated ¹H and ¹³C NMR chemical shifts would help in the assignment of the signals in an experimental spectrum. Similarly, a predicted IR spectrum could help to identify the characteristic vibrational modes of the quinoline ring and the ethylthio group.

A search of the available scientific literature did not uncover any studies that report the theoretical prediction of spectroscopic parameters for Quinoline, 4-(ethylthio)-.

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts (Data Not Available)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | N/A |

| C3 | N/A |

| C4 | N/A |

| C4a | N/A |

| C5 | N/A |

| C6 | N/A |

| C7 | N/A |

| C8 | N/A |

| C8a | N/A |

| S-CH₂ | N/A |

| CH₃ | N/A |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity or property.

If a series of analogs of Quinoline, 4-(ethylthio)- were synthesized and tested for a particular biological activity, a QSAR model could be developed to understand which molecular features are important for that activity. This knowledge could then be used to design new, more potent compounds. Similarly, a QSPR model could be used to predict properties such as solubility, boiling point, or toxicity for new derivatives of Quinoline, 4-(ethylthio)-.

A review of the literature indicates that no specific QSAR or QSPR models have been developed for a series of compounds based on the Quinoline, 4-(ethylthio)- scaffold.

Mechanistic and Target Oriented Biological Activity Research of Quinoline, 4 Ethylthio

Exploration of Molecular Interactions and Binding Affinities

The biological activity of a compound is fundamentally dictated by its interactions with macromolecular targets such as proteins and enzymes. For analogues of Quinoline (B57606), 4-(ethylthio)-, molecular docking studies have been instrumental in predicting and rationalizing these interactions. For instance, various quinoline derivatives have been docked against the active sites of enzymes like HIV reverse transcriptase and bacterial proteins. nih.govrsc.org These computational studies help in visualizing the binding modes and identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the quinoline scaffold and its substituents.

Structure-Activity Relationship (SAR) Studies of Quinoline, 4-(ethylthio)- Analogues

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds. For 4-thioquinoline derivatives, SAR studies have provided valuable insights into how modifications of the chemical structure influence biological activity.

The size and spatial arrangement of substituents play a critical role in the interaction between a ligand and its biological target. For 4-thioquinoline analogues, the steric hindrance of the substituent at the 4-position can impact the binding affinity. Studies on antifungal 4-thioquinoline compounds indicated that while an aliphatic group was generally more beneficial for activity than an aromatic group, an increase in steric hindrance could weaken the activity. researchgate.net The ethyl group in Quinoline, 4-(ethylthio)- presents a moderate steric profile, which could be favorable for fitting into certain binding pockets. The flexibility of the ethyl chain also allows for conformational adjustments to optimize interactions with the target protein.

Bioisosteric replacement is a strategy used to modify a compound's properties while retaining its biological activity. cambridgemedchemconsulting.com In the context of quinoline derivatives, replacing a functional group with another that has similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic profiles. For example, the replacement of a carbon atom with a sulfur atom is a common bioisosteric modification that can alter the molecule's size, polarity, and hydrogen bonding capacity. preprints.orgnih.gov In the case of Quinoline, 4-(ethylthio)-, the thioether linkage itself is a bioisostere of an ether or a methylene (B1212753) group. Further modifications, such as replacing the ethyl group with other alkyl or aryl groups, or modifying the quinoline core, would be logical steps in an SAR study to explore the impact of isosteric replacements on biological activity.

The following table provides a summary of SAR findings for analogues of Quinoline, 4-(ethylthio)-.

| Compound/Analogue | Modification | Effect on Biological Activity |

| 7-chloro-4-thioquinoline derivatives with propanoic acid residues at the 4-position | Addition of a 7-chloro group and a propanoic acid residue | Enhanced antioxidant action. lp.edu.ua |

| 4-thioquinoline with aliphatic vs. aromatic group at the 4-position | Variation of the substituent at the 4-position | Aliphatic groups were generally more beneficial for antifungal activity. researchgate.net |

| 4-thioquinoline with increasing steric hindrance at the 4-position | Increase in the size of the substituent at the 4-position | Weakened antifungal activity. researchgate.net |

Investigation of Biological Targets and Signaling Pathways Modulation

Identifying the specific biological targets and the signaling pathways that a compound modulates is crucial for understanding its mechanism of action. For quinoline derivatives, a wide array of biological targets have been identified, reflecting their diverse pharmacological activities. These include enzymes, receptors, and nucleic acids. mdpi.com

For instance, certain 4-aminoquinoline (B48711) analogues have been found to target the HIF-1α signaling pathway, which is implicated in cancer progression. nih.gov Other quinoline derivatives have been shown to interact with enzymes such as cholinesterases. nih.gov In the context of 4-thioquinoline derivatives, research has pointed towards their potential as inhibitors of Escherichia coli DNA gyrase B. kisti.re.kr The modulation of signaling pathways can be investigated using various cellular and molecular biology techniques, including western blotting to assess the phosphorylation status of key signaling proteins. youtube.com Thymoquinone, a compound with some structural similarities to quinoline derivatives, has been shown to affect the Hedgehog signaling pathway. nih.gov

The following table summarizes some of the identified biological targets for analogues of Quinoline, 4-(ethylthio)-.

| Biological Target | Compound Class | Potential Therapeutic Area |

| HIV Reverse Transcriptase | Quinoline derivatives | Antiviral nih.gov |

| Escherichia coli DNA Gyrase B | (Quinolin-4-ylthio)carboxylic acids | Antibacterial kisti.re.kr |

| Cholinesterases | Morpholine-bearing quinoline derivatives | Neurodegenerative diseases nih.gov |

| HIF-1α Signaling Pathway | 4-aminoquinoline analogues | Anticancer nih.gov |

| DT-Diaphorase (NQO1) | Hybrids of 1,4-quinone with quinoline | Anticancer nih.gov |

Elucidation of Cellular Mechanisms of Action

The ultimate biological effect of a compound is a result of its impact on cellular processes. For many quinoline derivatives, the induction of apoptosis (programmed cell death) and the arrest of the cell cycle are key mechanisms underlying their anticancer activity.

Studies on various quinoline derivatives have demonstrated their ability to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov The activation of caspases, a family of proteases that execute apoptosis, is a common hallmark. For example, certain quinoline-N-oxide derivatives have been shown to activate caspases-9 and -3 in human erythroleukemic K562 cells. nih.gov

Cell cycle arrest is another important mechanism by which antiproliferative compounds exert their effects. By halting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), these compounds can prevent cancer cells from dividing. nih.gov The modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), is often involved. For example, some flavonoids have been shown to induce G2/M phase arrest by decreasing the expression of Cyclin B1 and CDK1. mdpi.com The ability of Quinoline, 4-(ethylthio)- and its analogues to induce apoptosis and/or cell cycle arrest would be a critical area of investigation to determine their therapeutic potential, particularly in oncology.

Pre-clinical in vitro Mechanistic Studies on Isolated Biological Systems (excluding human trials)

While direct in vitro mechanistic studies on "Quinoline, 4-(ethylthio)-" are not extensively available in the reviewed scientific literature, research on the broader class of 4-thioquinoline derivatives provides insights into their potential biological activities. These studies primarily focus on their antioxidant properties.

Research has shown that 4-thioquinoline derivatives exhibit moderate antiradical activity. researchgate.netlp.edu.ua In experimental models, these compounds have been identified as effective scavengers of free radicals, such as hydroxyl and superoxide (B77818) anions. researchgate.netznu.edu.ua This suggests a potential mechanism of action related to mitigating oxidative stress. The antioxidant action of certain 7-chloro-4-thioquinoline derivatives, particularly those with propanoic acid residues, was found to be more potent than the comparator, Tiotriazolin. researchgate.netlp.edu.ua

In addition to antioxidant activity, a study on a related compound, 3-amino-4-ethylthio-7-chloro-quinoline-hydrochloride, investigated its in vitro binding affinity on rat brain membrane preparations. google.com This suggests that quinoline thioethers may interact with specific targets within the central nervous system, although the precise molecular targets were not fully elucidated in the available documentation.

The table below summarizes the findings from in vitro studies on 4-thioquinoline derivatives.

| Compound Class/Derivative | Biological System | Studied Mechanism | Key Findings | Reference(s) |

| 4-Thioquinoline derivatives | Chemical assay | Antiradical activity | Moderate activity, inferior to Acetylcysteine. | researchgate.netlp.edu.ua |

| 7-Chloro-4-thioquinoline derivatives with propanoic acid residues | Chemical assay | Antioxidant activity | Higher antioxidant action than Tiotriazolin. | researchgate.netlp.edu.ua |

| 4-Thioquinoline derivatives | Chemical assay | Free radical scavenging | Effective traps for hydroxyl and superoxide anions. | researchgate.netznu.edu.ua |

| 3-amino-4-ethylthio-7-chloro-quinoline-hydrochloride | Rat brain membrane preparation | Receptor binding | Data on binding affinity was measured. | google.com |

Membrane Permeability and Transport Mechanism Studies

There is a notable lack of specific research in the scientific literature concerning the membrane permeability and transport mechanisms of "Quinoline, 4-(ethylthio)-". While studies on the permeability of other quinoline derivatives, such as chloroquine, exist, the significant structural differences preclude the direct extrapolation of those findings to "Quinoline, 4-(ethylthio)-". Therefore, no data on the passive diffusion, active transport, or efflux of "Quinoline, 4-(ethylthio)-" across biological membranes can be provided at this time. Further research is required to elucidate how this specific compound traverses cellular barriers.

Advanced Material Science and Catalytic Applications Research of Quinoline, 4 Ethylthio

Photophysical Properties and Applications in Optoelectronic Materials

Development of Fluorescent Probes and Sensors

The intrinsic fluorescence of the quinoline (B57606) nucleus serves as a foundational scaffold for the design of advanced fluorescent probes and sensors. nih.gov Modifications to the quinoline structure, particularly through the introduction of specific functional groups, can attune its photophysical properties to selectively respond to the presence of various analytes. researchgate.net The development of quinoline-based chemosensors often leverages mechanisms such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and fluorescence resonance energy transfer (FRET) to produce a detectable signal upon analyte binding. researchgate.net

In the context of Quinoline, 4-(ethylthio)-, the presence of a sulfur atom at the 4-position introduces a potential coordination site for metal ions. Quinoline derivatives containing nitrogen and sulfur donor atoms have been recognized for their potential in detecting metal ions such as Fe³⁺, Fe²⁺, and Cu²⁺. acs.org The ethylthio group can act as a soft donor, exhibiting affinity for soft metal ions. Upon chelation with a target metal ion, the electronic properties of the quinoline ring can be perturbed. This perturbation can lead to a change in the fluorescence emission, such as quenching ("turn-off" sensor) or enhancement ("turn-on" sensor), or a shift in the emission wavelength (ratiometric sensor). nih.govnih.gov

While specific research on Quinoline, 4-(ethylthio)- as a fluorescent probe is not extensively detailed in the reviewed literature, the principles of chemosensor design suggest its potential utility. For instance, thiosemicarbazone-based quinoline derivatives have been successfully employed as colorimetric chemosensors for anions, demonstrating the effectiveness of sulfur-containing moieties in sensor design. nih.govresearchgate.net The sensing mechanism in such probes often involves the interaction between the analyte and the heteroatoms of the quinoline derivative, leading to a measurable change in their photophysical properties.

Table 1: Potential Sensing Applications for Sulfur-Containing Quinoline Derivatives

| Analyte Class | Potential Sensing Mechanism | Expected Outcome |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Chelation involving the quinoline nitrogen and the ethylthio sulfur. | Fluorescence quenching or enhancement. |

| Transition Metal Ions (e.g., Cu²⁺, Fe³⁺) | Coordination leading to changes in intramolecular charge transfer (ICT). | Shift in fluorescence emission wavelength. |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions with a modified quinoline scaffold. | Colorimetric or fluorescent change. nih.gov |

The development of a sensor based on Quinoline, 4-(ethylthio)- would involve synthesizing the compound and systematically studying its fluorescence response to a library of potential analytes. Key parameters to investigate would include selectivity, sensitivity (limit of detection), response time, and the effect of pH on the sensing performance.

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of quinoline derivatives are of significant interest due to their involvement in various redox-mediated biological and chemical processes. The introduction of a thioether linkage at the 4-position of the quinoline ring, as in Quinoline, 4-(ethylthio)-, imparts specific redox properties to the molecule. Research into 4-thiosubstituted quinoline derivatives has revealed their capacity to act as effective traps for free radicals, highlighting their antioxidant potential. biointerfaceresearch.com

Studies on the antioxidant activity of these compounds have been conducted using electrochemical methods that simulate the processes of water radiolysis. biointerfaceresearch.com These methods allow for the investigation of the interaction of the compounds with reactive oxygen species (ROS), such as hydroxyl and superoxide (B77818) anions. The 4-thioquinoline derivatives have demonstrated the ability to scavenge these radicals, which is a key aspect of their potential as radioprotective agents. biointerfaceresearch.com

The redox behavior of these compounds can be investigated using techniques like cyclic voltammetry. This method can determine the oxidation and reduction potentials of the molecule, providing insight into its electron-donating or electron-accepting capabilities. The redox potentials of quinoid systems of the quinoline series are influenced by factors such as pH. researchgate.net For instance, in acidic conditions, the protonation of the heterocyclic nitrogen atom can lead to an increase in the redox potentials of certain quinoline derivatives. researchgate.net

The redox process for 4-thiosubstituted quinolines can involve the sulfur atom, which can undergo oxidation. The specific potentials at which these redox events occur are crucial for understanding the compound's reactivity and its potential applications in areas like corrosion inhibition or as a mediator in electrochemical synthesis. rsc.orgresearchgate.net

Table 2: Electrochemical Characteristics of 4-Thioquinoline Derivatives

| Property | Observation | Significance | Reference |

| Antioxidant Activity | Effective traps for hydroxyl and superoxide free radicals. | Potential for use as radioprotectors and antioxidants. | biointerfaceresearch.com |

| Redox Mechanism | Can undergo oxidation, potentially at the sulfur atom. | Influences the compound's reactivity and stability. | nih.gov |

| pH Dependence | Redox potentials can be influenced by the pH of the medium. | Important for applications in biological or environmental systems. | researchgate.net |

The study of the electrochemical properties of Quinoline, 4-(ethylthio)- and related compounds is crucial for elucidating their mechanism of action in various applications and for the design of new molecules with tailored redox characteristics.

Applications in Advanced Separation Technologies (e.g., chelation, extraction)

The structural features of Quinoline, 4-(ethylthio)-, namely the quinoline nitrogen and the ethylthio sulfur, provide two potential coordination sites, suggesting its utility as a chelating agent in separation technologies. The ability of quinoline derivatives to form complexes with metal ions is well-established, with 8-hydroxyquinoline (B1678124) being a classic example of a metal chelator. nih.govnih.gov The presence of a sulfur atom, as in thioether-substituted quinolines, can enhance selectivity towards certain metal ions, particularly softer metals.

Chelation-based extraction is a powerful technique for the selective removal of metal ions from a solution. In a typical liquid-liquid extraction process, a solution containing the target metal ion is brought into contact with an immiscible organic solvent containing the chelating agent. organomation.comyoutube.com The chelating agent forms a neutral complex with the metal ion, which is then preferentially partitioned into the organic phase, thus separating it from the aqueous phase. libretexts.org

While direct studies on the use of Quinoline, 4-(ethylthio)- in extraction processes are not prominent in the available literature, the chelating ability of related sulfur-containing quinoline compounds has been demonstrated. For instance, 2-Methyl-8-methylthioquinoline has been shown to form complexes with various transition metals, including cobalt(II), nickel(II), and copper(II). researchgate.net This indicates that the sulfur-nitrogen donor set in such molecules is effective for metal coordination.

The efficiency of an extraction process using a chelating agent like Quinoline, 4-(ethylthio)- would depend on several factors, including the pH of the aqueous phase, the choice of the organic solvent, and the stability constant of the metal-ligand complex. The general principles of solvent extraction would apply, where the distribution of the metal complex between the two phases governs the separation efficiency. researchgate.net

Table 3: Potential Metal Ion Chelation and Extraction

| Metal Ion | Rationale for Chelation | Potential Application |

| Transition Metals (Cu²⁺, Ni²⁺, Co²⁺) | Known to form complexes with sulfur-nitrogen ligands. researchgate.net | Recovery from industrial wastewater or catalyst recycling. |

| Heavy Metals (Pb²⁺, Cd²⁺, Hg²⁺) | Sulfur's affinity for soft metals. | Remediation of contaminated water sources. |

| Precious Metals (Pd²⁺, Pt²⁺) | Potential for selective complexation. | Separation and purification in metallurgical processes. |

Further research would be necessary to fully characterize the chelating properties of Quinoline, 4-(ethylthio)- and to develop specific protocols for its application in advanced separation technologies like solvent extraction, solid-phase extraction, or membrane-based separation processes.

Environmental Impact and Degradation Studies of Quinoline, 4 Ethylthio in Research Contexts

Photodegradation Pathways and Products

Photodegradation, the breakdown of compounds by light, is a critical process in determining the environmental persistence of organic molecules. For Quinoline (B57606), 4-(ethylthio)-, photodegradation in aqueous environments or on surfaces is expected to proceed through reactions involving its quinoline ring and the ethylthio side chain.

Studies on the parent compound, quinoline, show that its photocatalytic degradation is initiated by attack from reactive oxygen species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−). osti.gov The hydroxyl radical typically attacks the benzene (B151609) ring, leading to hydroxylated derivatives, while the superoxide radical predominantly attacks the pyridine (B92270) ring. osti.gov This can lead to the formation of intermediates such as 2-quinolinone and 2-aminobenzaldehyde. osti.gov

For Quinoline, 4-(ethylthio)-, two primary photodegradation pathways can be postulated:

Quinoline Ring Degradation : The quinoline core is susceptible to hydroxylation and subsequent ring-opening, similar to the parent compound. This would lead to a variety of smaller, more polar intermediates.

Ethylthio Side-Chain Oxidation : The sulfur atom in the ethylthio group is a likely target for oxidation. This can lead to the formation of the corresponding sulfoxide (B87167) and, subsequently, the sulfone. These oxidized products would be more water-soluble than the parent compound.

The ultimate photodegradation of Quinoline, 4-(ethylthio)- would likely result in the mineralization of the compound to carbon dioxide, water, and inorganic sulfate (B86663) and nitrate (B79036) ions.

Table 1: Potential Photodegradation Products of Quinoline, 4-(ethylthio)-

| Parent Compound | Potential Intermediate Products | Mechanism |

| Quinoline, 4-(ethylthio)- | Quinoline, 4-(ethylsulfinyl)- | Oxidation of the sulfur atom |

| Quinoline, 4-(ethylsulfonyl)- | Further oxidation of the sulfoxide | |

| Hydroxylated 4-(ethylthio)quinolines | •OH radical attack on the aromatic rings | |

| Ring-opened aliphatic compounds | Cleavage of the quinoline bicyclic structure |

Biodegradation Mechanisms by Microbial Systems

The biodegradation of quinoline and its derivatives has been studied in various microorganisms. nih.gov Bacteria, particularly from the genera Pseudomonas, Rhodococcus, and Burkholderia, are known to utilize quinoline as a sole source of carbon, nitrogen, and energy. nih.govnih.govbesjournal.com

The primary mechanism for aerobic bacterial degradation of the quinoline ring begins with hydroxylation, typically forming 2-hydroxyquinoline (B72897) (2-quinolinone). besjournal.comdtu.dk This is followed by further hydroxylation and enzymatic cleavage of the heterocyclic or benzene ring, channeling the intermediates into central metabolic pathways. nih.govdtu.dk For example, some pathways proceed through 8-hydroxycoumarin. nih.govnih.gov

In the case of Quinoline, 4-(ethylthio)-, microbial systems could potentially initiate degradation at two sites:

The Quinoline Ring : Microbes could employ monooxygenase or dioxygenase enzymes to hydroxylate the quinoline ring, initiating the same degradation sequences observed for the parent quinoline molecule.

The Ethylthio Group : The C-S bond can be a target for microbial cleavage. Furthermore, the sulfur atom may undergo oxidation by microbial enzymes to form the sulfoxide, analogous to the photodegradation pathway.

The presence of the ethylthio group at the 4-position may influence the rate and pathway of degradation compared to unsubstituted quinoline. The specific microbial consortia present in a given environment would determine the predominant degradation mechanism.

Table 2: Microbial Genera Capable of Degrading the Quinoline Core and Potential Metabolic Reactions for Quinoline, 4-(ethylthio)-

| Microbial Genus | Known Quinoline Degradation Activity | Potential Initial Reaction on Quinoline, 4-(ethylthio)- |

| Pseudomonas | Degrades quinoline to intermediates like 2-oxo-1,2-dihydroquinoline and 8-hydroxycoumarin. nih.gov | Hydroxylation of the quinoline ring |

| Rhodococcus | Utilizes quinoline as a sole carbon source, forming various hydroxylated intermediates. nih.govnih.gov | Ring hydroxylation or S-oxidation of the ethylthio group |

| Burkholderia | Degrades quinoline via 2-hydroxy-quinoline. besjournal.com | Hydroxylation of the quinoline ring |

| Comamonas | Capable of aerobic degradation of quinoline. dtu.dk | Ring hydroxylation |

Environmental Persistence and Mobility Studies (non-toxicology focus)

The persistence and mobility of a chemical in the environment are governed by its physicochemical properties and its interactions with soil and sediment. Key factors include water solubility, vapor pressure, and sorption to organic matter and clay particles. nih.gov

For Quinoline, 4-(ethylthio)-, mobility in soil and aquatic systems is expected to be influenced by the following:

Sorption : The quinoline ring system can be protonated at environmental pH values, leading to the formation of a quinolinium cation. This cationic form can bind strongly to negatively charged clay minerals and organic matter in soil, reducing its mobility. unl.edu The hydrophobic ethylthio group would likely increase the compound's affinity for soil organic matter through hydrophobic partitioning, further limiting its movement. Studies on other organosulfur compounds have shown that sorption is most influenced by organic matter content. nih.gov

pH-Dependence : The sorption of the parent compound, quinoline, is highly pH-dependent. unl.edu At lower pH, where the cationic form dominates, sorption is stronger. As pH increases above the pKa of quinoline, the neutral form becomes more prevalent, leading to weaker sorption and potentially higher mobility. unl.edu This behavior is expected to be similar for Quinoline, 4-(ethylthio)-.

Hydrolysis : Hydrolysis is a chemical process where water breaks down a compound. While detailed studies are lacking for this specific compound, thioether linkages like the one in Quinoline, 4-(ethylthio)- are generally stable to hydrolysis under typical environmental pH and temperature conditions. mdpi.com

Table 3: Factors Influencing Environmental Mobility of Quinoline, 4-(ethylthio)-

| Factor | Influence on Mobility | Rationale |

| Soil Organic Matter | Decreases mobility | Hydrophobic partitioning of the ethylthio group and the aromatic system into organic carbon. |

| Soil Clay Content | Decreases mobility | Cation exchange and surface adsorption, especially if the quinoline nitrogen is protonated. |

| Soil pH | Mobility increases with higher pH | At lower pH, the compound is protonated, leading to stronger sorption. The neutral form at higher pH is less strongly sorbed. unl.edu |

| Water Solubility | Higher solubility can increase mobility | The ethylthio group likely reduces water solubility compared to unsubstituted quinoline, potentially limiting leaching. |

Sustainable Disposal and Recycling Strategies for Quinoline, 4-(ethylthio)- Waste (laboratory scale)

The management of chemical waste at the laboratory scale should prioritize green chemistry principles, focusing on waste minimization and sustainable disposal methods. ijpsjournal.comresearchgate.net

Waste Minimization: The most sustainable approach is to minimize waste generation at the source. This involves careful planning of experiments to use the smallest necessary quantities of Quinoline, 4-(ethylthio)- and avoiding the preparation of excess solutions.

Chemical Treatment and Disposal: For unavoidable waste containing Quinoline, 4-(ethylthio)-, several treatment options can be considered before final disposal:

Oxidative Degradation : Strong oxidizing agents can be used to break down the quinoline ring and the ethylthio group. This would convert the compound into smaller, less complex, and potentially less hazardous molecules.

Incineration : For concentrated waste or material that cannot be easily treated, incineration at a licensed hazardous waste facility is a common and effective disposal method. High-temperature incineration ensures complete destruction of the organic compound. frontiersin.org

Table 4: Laboratory-Scale Waste Management Strategies for Quinoline, 4-(ethylthio)-

| Strategy | Description | Considerations |

| Source Reduction | Use microscale techniques; plan experiments to minimize excess. | The most effective green chemistry approach. |

| Solvent Recycling | Recover and reuse solvents in which the compound is dissolved via distillation. | Feasibility depends on the solvent and presence of impurities. |

| Chemical Oxidation | Treatment of aqueous waste streams with strong oxidants (e.g., advanced oxidation processes) to degrade the compound. | Requires careful handling of reagents and knowledge of reaction byproducts. |

| High-Temperature Incineration | Disposal of concentrated waste through a certified hazardous waste management facility. | Ensures complete destruction but is energy-intensive. frontiersin.org |

Future Research Directions and Translational Potential for Quinoline, 4 Ethylthio

Synergistic Approaches with Emerging Technologies (e.g., AI in molecular design, flow chemistry)